Acarbose O-Allyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

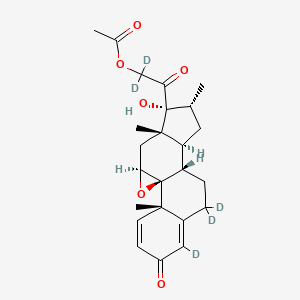

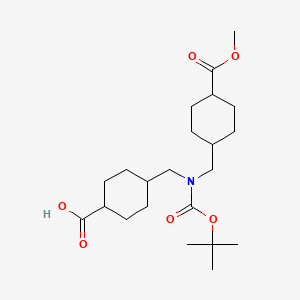

Acarbose O-Allyl Ether is a chemical compound that serves as an intermediate in the synthesis of deuterium-labeled Acarbose, which is used as an anti-diabetic agent. This compound is part of the oligosaccharide family and has a molecular formula of C28H47NO18. It is characterized by its off-white solid appearance and is soluble in methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose O-Allyl Ether typically involves the etherification of Acarbose with allyl alcohol. This reaction can be catalyzed by various catalysts, including titanium oxide-supported molybdenum oxide . The reaction conditions often involve the gradual generation of the active catalyst through the mixing of titanium oxide and molybdenum oxide, with water as the sole by-product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysis (PTC) or non-catalytic solvent-free conditions. These methods are optimized for high selectivity and yield, with minimal formation of by-products . The use of solid sodium hydroxide and cyclohexane as a solvent are common in these processes .

Chemical Reactions Analysis

Types of Reactions: Acarbose O-Allyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Claisen rearrangement, where allyl ethers are thermally rearranged to form β-aryl allyl ethers . This reaction is specific to allyl aryl ethers and allyl vinyl ethers and occurs at high temperatures .

Common Reagents and Conditions:

Oxidation: Iodine/water-mediated deprotective oxidation to access α,β-unsaturated ketones and aldehydes.

Reduction: Reduction using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: Substitution reactions involving nucleophiles such as organolithium compounds.

Major Products: The major products formed from these reactions include α,β-unsaturated ketones, aldehydes, and various alcohol derivatives .

Scientific Research Applications

Acarbose O-Allyl Ether has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of deuterium-labeled Acarbose, which is important for studying metabolic pathways and drug interactions.

Biology: Investigated for its potential role in inhibiting enzymes involved in carbohydrate metabolism.

Medicine: Utilized in the development of anti-diabetic drugs that help manage blood glucose levels.

Industry: Employed in the production of fine chemicals and electronic devices through etherification processes.

Mechanism of Action

The mechanism of action of Acarbose O-Allyl Ether involves its role as an intermediate in the synthesis of Acarbose. Acarbose itself acts as an inhibitor of alpha-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, Acarbose limits the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels .

Comparison with Similar Compounds

Allyl Cation: A positively charged species with three p-orbitals and two pi-electrons.

Allyl Radical: A neutral species with three p-orbitals and three pi-electrons.

Allyl Anion: A negatively charged species with three p-orbitals and four pi-electrons.

Uniqueness: Acarbose O-Allyl Ether is unique due to its specific role as an intermediate in the synthesis of deuterium-labeled Acarbose, which is not commonly found in other allyl compounds. Its ability to inhibit alpha-glucosidase enzymes also sets it apart from other similar compounds .

Properties

Molecular Formula |

C28H47NO18 |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

(1S,2S,3S,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C28H47NO18/c1-3-4-42-26-22(40)19(37)24(12(7-31)44-26)47-28-23(41)20(38)25(13(8-32)45-28)46-27-21(39)17(35)14(9(2)43-27)29-11-5-10(6-30)15(33)18(36)16(11)34/h3,5,9,11-41H,1,4,6-8H2,2H3/t9-,11+,12-,13-,14-,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-/m1/s1 |

InChI Key |

DNONSWNXVSRFKF-UJPGNULBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OCC=C)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC=C)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)

![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)

![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)